Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

4-Hydroxybutyric Acid Benzyl Ester structure
91970-62-6 structure
Produktname:4-Hydroxybutyric Acid Benzyl Ester
CAS-Nr.:91970-62-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD27932875
CID:761680

4-Hydroxybutyric Acid Benzyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butanoic acid, 4-hydroxy-, phenylmethyl ester
    • 4-Hydroxybutyric Acid Benzyl Ester
    • benzyl 4-hydroxybutanoate
    • benzyl 4-hydroxybutyrate
    • CRXCATWWXVJNJF-UHFFFAOYSA-N
    • 4-Hydroxy-butyric acid benzyl ester
    • 4-hydroxybutanoic acid phenylmethyl ester
    • Butyric acid, 4-hydroxy-, benzyl ester (7CI)
    • Phenylmethyl 4-hydroxybutanoate (ACI)
    • 3-(Benzyloxycarbonyl)-1-propanol
    • MDL: MFCD27932875
    • Inchi: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
    • InChI-Schlüssel: CRXCATWWXVJNJF-UHFFFAOYSA-N
    • Lächelt: O=C(CCCO)OCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 194.094294g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.6
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 6
  • Monoisotopenmasse: 194.094294g/mol
  • Monoisotopenmasse: 194.094294g/mol
  • Topologische Polaroberfläche: 46.5Ų
  • Schwere Atomanzahl: 14
  • Komplexität: 162
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

4-Hydroxybutyric Acid Benzyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB510929-250 mg
Benzyl 4-hydroxybutanoate
91970-62-6
250MG
€526.10 2023-04-18
ChemScence
CS-0047314-100mg
Benzyl 4-hydroxybutanoate
91970-62-6 99.23%
100mg
$150.0 2022-04-26
ChemScence
CS-0047314-250mg
Benzyl 4-hydroxybutanoate
91970-62-6 99.23%
250mg
$250.0 2022-04-26
eNovation Chemicals LLC
Y1101042-5g
benzyl 4-hydroxybutanoate
91970-62-6 95%
5g
$2000 2024-06-05
eNovation Chemicals LLC
D769870-5g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
5g
$310 2024-06-07
TRC
H830850-250mg
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
250mg
$ 178.00 2023-09-07
abcr
AB510929-1 g
Benzyl 4-hydroxybutanoate
91970-62-6
1g
€1,232.70 2023-04-18
eNovation Chemicals LLC
D769870-1g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
1g
$135 2024-06-07
Bestfluorodrug
YF0090077-5g
benzyl 4-hydroxybutanoate
91970-62-6 97%
5g
¥2856 2023-09-19
abcr
AB510929-1g
Benzyl 4-hydroxybutanoate; .
91970-62-6
1g
€837.90 2025-02-15

4-Hydroxybutyric Acid Benzyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Referenz
Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors
Weber, Ann E.; Halgren, Thomas A.; Doyle, John J.; Lynch, Robert J.; Siegl, Peter K. S.; et al, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, rt
Referenz
Novel aminophosphinic derivatives as aminopeptidase A inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  2 h, 70 °C
1.2 Solvents: Dimethylformamide ;  16 h, 25 °C
Referenz
Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys
Thaisrivongs, Suvit; Pals, Donald T.; DuCharme, Donald W.; Turner, Steve R.; DeGraaf, Garry L.; et al, Journal of Medicinal Chemistry, 1991, 34(2), 633-42

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  12 h, 60 °C
Referenz
Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ;  3 h, reflux
Referenz
Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Referenz
Synthesis of the Polyketide (E)-Olefin of the Jamaicamides
Watanabe, Satoshi; Watanabe, Sho; Aoki, Naoto; Usuki, Toyonobu, Synthetic Communications, 2013, 43(10), 1397-1403

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Solvents: Acetone ;  overnight, 60 °C
Referenz
Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Referenz
Development of Methods for the Synthesis of an Analogue of Rhazinilame
Vallat, Olivier, 2004, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, reflux → rt; 6 h, reflux
Referenz
Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone ,  Toluene ;  24 h, 60 °C
Referenz
A new template of Mitsunobu acylate cleavable in non-alkaline conditions
Sakakibara, Yoshimichi; Sai, Yusuke; Uraki, Yasumitsu; Ubukata, Makoto; Shigetomi, Kengo, Heterocycles, 2022, 104(1), 140-158

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
Referenz
Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  24 h, reflux
Referenz
Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi
Hada, Noriyasu; Shida, Yukihiko; Negishi, Natsuko; Schweizer, Frank; Takeda, Tadahiro, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
Referenz
Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt
Referenz
Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  overnight, reflux
Referenz
Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles
Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  7 h, rt → 90 °C
Referenz
Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  4 d, rt
Referenz
Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays
, Korea, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ;  > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Referenz
Methods of synthesizing 4-valyloxybutyric acid
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Referenz
Phosphoramidate derivates as controlled-release prodrugs of L-Dopa
Olatunji, Feyisola P.; Kesic, Brittany N.; Choy, Cindy J.; Berkman, Clifford E., Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574

4-Hydroxybutyric Acid Benzyl Ester Raw materials

4-Hydroxybutyric Acid Benzyl Ester Preparation Products

4-Hydroxybutyric Acid Benzyl Ester Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester
A937431
Reinheit:99%
Menge:1g
Preis ($):326.0